molecular formula C39H34N2O5 B1447744 Fmoc-N-Me-D-Asn(Trt)-OH CAS No. 2044711-09-1

Fmoc-N-Me-D-Asn(Trt)-OH

Cat. No. B1447744
M. Wt: 610.7 g/mol
InChI Key: YZBDIRBPZCFMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-N-Me-D-Asn(Trt)-OH” is a peptide derivative that is commonly used in the field of organic chemistry. It has a molecular formula of C39H34N2O5 and a molecular weight of 610.7 g/mol .


Molecular Structure Analysis

The molecular structure of “Fmoc-N-Me-D-Asn(Trt)-OH” consists of a fluorenylmethoxycarbonyl (Fmoc) group, a methyl group, an asparagine (Asn) amino acid, and a trityl (Trt) group . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“Fmoc-N-Me-D-Asn(Trt)-OH” has a molecular weight of 610.7 g/mol. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. Its XLogP3-AA value, which is a measure of its hydrophobicity, is 6.8 .

Scientific Research Applications

Ultrasound Sonication in De-O-acetylation

Selective de-O-acetylation of Fmoc-Asn(Ac3GlcNAc)-OH under ultrasound sonication conditions demonstrates an innovative approach to achieve high purity and yield in the modification of glycosylated asparagine derivatives. This method highlights the use of ultrasonic energy to enhance reaction efficiency and purity in peptide synthesis applications (Sun Bing-yan, 2015).

Chemical Protein Synthesis

Fmoc-protected N-terminal cysteine in peptide thioester segments has significantly contributed to simplifying chemical protein synthesis. By utilizing the Fmoc group as an N-masking group, this strategy facilitates fully convergent and one-pot native chemical ligations, demonstrating the Fmoc moiety's versatility in the synthesis of complex proteins (A. Kar et al., 2020).

Improving Solid Phase Peptide Synthesis

Research on Fmoc solid-phase peptide synthesis (SPPS) reveals insights into minimizing side reactions and improving the coupling efficiency of asparagine. This is critical for synthesizing peptides with high fidelity and purity, essential for various bioanalytical and therapeutic applications (H. Gausepohl et al., 2009).

Fluorescent Peptide Labeling

The preparation of Fmoc-Trp(C2-BODIPY)-OH for fluorescent peptide labeling underscores the application in live-cell imaging. This approach enables the synthesis of peptides that can serve as highly specific probes for imaging cellular processes, offering insights into peptide interactions within biological systems (Lorena Mendive-Tapia et al., 2017).

Development of Novel Scaffolds

The synthesis of orthogonally protected l-threo-β-ethoxyasparagine (Fmoc-EtOAsn(Trt)-OH) as a building block for solid-phase peptide synthesis illustrates its role in creating novel peptide scaffolds. Such advancements are crucial for developing peptides with unique structural and functional attributes, applicable in therapeutic and material science research (J. Spengler et al., 2010).

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDIRBPZCFMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-D-Asn(Trt)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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